![molecular formula C11H19NO3 B572492 Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1264635-65-5](/img/structure/B572492.png)

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

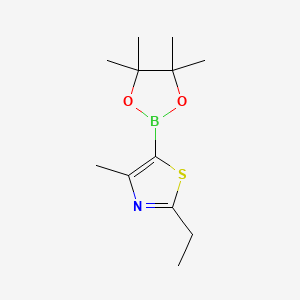

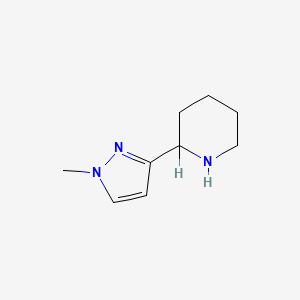

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It is used as a reagent in the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Molecular Structure Analysis

The molecular structure of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate consists of a spirocyclic system, which includes an oxygen atom and a nitrogen atom . The InChI code for this compound isInChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(8-12)5-7-14-11/h4-8H2,1-3H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate include a boiling point of 297.6±33.0 °C, a density of 1.12±0.1 g/cm3, and an acidity coefficient (pKa) of -0.98±0.20 . The compound appears as a white, crystalline powder with a melting point of 55°C to 60°C .Applications De Recherche Scientifique

Spirocyclic Building Block

Application: tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate serves as a valuable spirocyclic building block. Researchers use it to construct complex molecular architectures due to its unique spiro structure. The compound’s rigidity and functional groups make it an excellent starting point for designing novel molecules .

Medicinal Chemistry

Application: Medicinal chemists explore tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate for potential drug development. Its spirocyclic motif can enhance drug stability, bioavailability, and binding affinity. Researchers investigate derivatives of this compound to target specific receptors or enzymes .

Organic Synthesis

Application: Organic synthesis relies on tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a versatile intermediate. It participates in various reactions, such as amidation, esterification, and cyclization. Chemists use it to create diverse spirocyclic compounds with tailored properties .

Spiro Analogues in Material Science

Application: Scientists explore spiro analogues in material science. tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate could find applications in designing functional materials, such as sensors, polymers, or liquid crystals. Its unique geometry may impart desirable properties to these materials .

Spiro[3.3]heptane Derivatives

Application: tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is part of a series of advanced angular [3.3]heptanes. Researchers investigate these derivatives for their reactivity, stability, and potential applications in synthetic chemistry and natural product synthesis .

Spiro Heterocycles in Agrochemicals

Application: Agrochemical research explores spiro heterocycles for pesticide and herbicide development. tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate derivatives may exhibit bioactivity against pests or weeds. Their spirocyclic nature could enhance selectivity and reduce environmental impact .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 1-oxa-7-azaspiro[3.4]octane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(8-12)5-7-14-11/h4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHMPBQWFJKGJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718307 |

Source

|

| Record name | tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1264635-65-5 |

Source

|

| Record name | tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572424.png)

![4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B572427.png)

![6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B572429.png)